molecular formula C20H13Cl3N2O B2573279 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole CAS No. 338791-29-0

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

Cat. No.: B2573279
CAS No.: 338791-29-0
M. Wt: 403.69
InChI Key: ISQGQDUPOBXKEM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H13Cl3N2O and its molecular weight is 403.69. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C20H13Cl3N2O
  • Molecular Weight : 403.69 g/mol
  • CAS Number : 338791-29-0

The biological activity of this compound is attributed to its unique structure, which allows it to interact with various molecular targets. The presence of the chlorophenyl and dichlorobenzyl groups enhances its binding affinity to target proteins, while the nitro group may contribute to the generation of reactive nitrogen species that can damage bacterial cell walls.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacteria and fungi. The compound's structural characteristics suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansAntifungal effect

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The compound's mechanism may involve induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
HEPG215.5Growth inhibition
PC1212.8Apoptosis induction

Anti-inflammatory Activity

Benzimidazole derivatives are also noted for their anti-inflammatory properties. Research has shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models.

Case Studies

Several studies have highlighted the biological activity of benzimidazole derivatives:

  • Antimicrobial Screening : A study conducted by Srivastava et al. evaluated a series of benzimidazole derivatives for antimicrobial activity using the cup-plate method. The results indicated that compounds with similar structures to our compound exhibited significant inhibition against tested microorganisms .
  • Anticancer Evaluation : In a study assessing the anticancer effects of various benzimidazole derivatives on HEPG2 cells, it was found that modifications at specific positions on the benzimidazole ring enhanced cytotoxicity .
  • Inflammation Models : Research investigating the anti-inflammatory effects of benzimidazole derivatives showed a marked reduction in edema in animal models when treated with these compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQGQDUPOBXKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.